Regioisomeric Lipophilicity Differentiation: 7-yl vs. 5-yl Substitution Impacts Computed LogP by ~0.6 Units
The 7-yl regioisomer exhibits higher computed lipophilicity compared to the 5-yl analog. The 5-yl regioisomer has a reported LogP of 1.69 and TPSA of 24.5 Ų , while the 7-yl regioisomer has a predicted XLogP3 of approximately 2.3 . This ~0.6 LogP unit increase corresponds to a roughly 4-fold higher theoretical partition coefficient, which may translate to differential membrane permeability, protein binding, and pharmacokinetic behavior. This is a key selection criterion when designing SAR studies where lipophilicity must be controlled for target engagement or off-target profiling.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 2.3 (predicted) |
| Comparator Or Baseline | 4-(Indolin-5-yl)morpholine: LogP = 1.69 (computed); TPSA = 24.5 Ų |
| Quantified Difference | ΔLogP ≈ +0.6 (7-yl more lipophilic); ~4-fold higher theoretical octanol-water partition |
| Conditions | Computed/ predicted physicochemical parameters; experimental LogP not available for direct comparison |
Why This Matters
A 0.6 LogP unit difference is pharmacologically significant and can alter membrane permeability, CYP450 susceptibility, and plasma protein binding—making interchangeable use of regioisomers in biological assays invalid without re-optimization of assay conditions.
